3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide
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Overview
Description
3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a benzothiadiazine ring system with a dioxido group and an isobutylpropanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of o-phenylenediamine with sulfur-containing reagents under controlled conditions.
Introduction of the Dioxido Group: The dioxido group is introduced by oxidizing the benzothiadiazine ring using suitable oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the Isobutylpropanamide Side Chain: The final step involves the acylation of the benzothiadiazine derivative with isobutylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
- 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone
- 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-6-iodo-1-(3-methylbutyl)-2(1H)-quinolinone
Uniqueness
3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-isobutylpropanamide is unique due to its specific structural features, such as the isobutylpropanamide side chain, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(2-methylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-10(2)9-15-14(18)8-7-13-16-11-5-3-4-6-12(11)21(19,20)17-13/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGRZKKNAXWNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NS(=O)(=O)C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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